molecular formula C6H7NO2S B15093155 Methyl 2-(1,3-thiazol-2-yl)acetate

Methyl 2-(1,3-thiazol-2-yl)acetate

Cat. No.: B15093155
M. Wt: 157.19 g/mol
InChI Key: WWLVLGCOTMQMMN-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-thiazol-2-yl)acetate (C₆H₇NO₂S) is a thiazole-containing ester derivative. Its structure consists of a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) linked to an acetate group via a methylene bridge, with a methyl ester moiety. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and protease inhibitors . Its hydrochloride salt form (CAS 1803591-82-3) is also commercially available, enhancing solubility for medicinal applications .

Properties

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-5-7-2-3-10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLVLGCOTMQMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,3-thiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, a continuous flow process can be employed to enhance the yield and purity of the product. This method involves the use of automated reactors and precise control of reaction parameters, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-acetate derivatives vary in substituents on the thiazole ring and ester groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituents on the Thiazole Ring

  • Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate (CAS 181871-83-0) :

    • Bromine at the 5-position increases molecular weight (MW: 265.14 g/mol) and electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions .
    • Compared to the unsubstituted parent compound, bromo-substitution improves binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (CAS 51221-43-3): A methyl group at the 4-position and ethyl ester moiety (C₈H₁₁NO₂S) increase lipophilicity (logP ≈ 1.8), favoring blood-brain barrier penetration . This derivative is used in agrochemicals due to enhanced stability against esterase hydrolysis compared to methyl esters .
  • Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride: The amino group at the 2-position (C₅H₇N₂O₂S⁺·Cl⁻) enables hydrogen bonding, critical for antibiotic activity in cephalosporin analogs . Crystallographic studies reveal intermolecular N–H⋯O hydrogen bonds stabilizing its solid-state structure, unlike halogenated analogs .

Ester Group Modifications

  • Butyl 2-[2-(4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl)pyrrol-1-yl]acetate (CAS 101001-37-0) :

    • A bulky butyl ester and bis(4-methoxyphenyl) groups (C₂₇H₂₈N₂O₄S) extend π-π stacking interactions, making it suitable for fluorescent probes .
    • The extended alkyl chain reduces aqueous solubility but improves membrane permeability .
  • Methyl (5-chloro-thiazol-2-yl)acetate (CAS 1363381-03-6) :

    • Chlorine substitution at the 5-position (MW: 191.64 g/mol) enhances electronegativity, favoring nucleophilic aromatic substitution reactions .

Data Table: Key Thiazole-Acetate Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Key Property/Application Reference
Methyl 2-(1,3-thiazol-2-yl)acetate None C₆H₇NO₂S 157.19 Protease inhibitor intermediate
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate Br at 5-position C₆H₆BrNO₂S 236.09 Kinase inhibitor precursor
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate CH₃ at 4-position, ethyl ester C₈H₁₁NO₂S 193.24 Agrochemical stability
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate·HCl NH₂ at 2-position C₆H₈ClN₂O₂S 198.66 Antibiotic synthesis

Biological Activity

Methyl 2-(1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions
this compound interacts with various biological targets, including enzymes and receptors. Notably, thiazole compounds can bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death. This interaction is crucial for its antitumor effects.

Biochemical Pathways
The compound influences several biochemical pathways by activating or inhibiting enzymes and receptors. It has been shown to modulate cellular signaling pathways and gene expression, impacting cellular metabolism.

Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.

Antimicrobial and Antitumor Effects
The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, thiazole derivatives showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like oxytetracycline . Furthermore, it has shown promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective proliferation inhibition .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative strains, highlighting its potential as a therapeutic agent against bacterial infections .

Study 2: Antitumor Activity

In a study focused on breast cancer treatment, this compound derivatives were tested for their antiproliferative effects. The most potent compound demonstrated an IC50 of 5.73 µM against MCF-7 cells and showed significant inhibitory activity toward the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting its role in tumor growth inhibition through angiogenesis blockade .

Data Summary

Biological ActivityObservationsReference
Antimicrobial ActivityMIC: 7.8 µg/mL (Gram-positive), 15.6 µg/mL (Gram-negative)
Antitumor ActivityIC50: 5.73 µM (MCF-7 cells); VEGFR-2 inhibition
Antioxidant PropertiesSignificant protection against oxidative stress

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